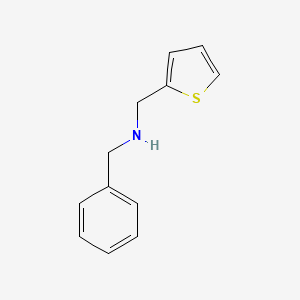

N-Benzyl-1-(thiophen-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenyl-N-(thiophen-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,13H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWKIDGKZRKUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933497 | |

| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73325-61-8, 148883-56-1 | |

| Record name | N-(Phenylmethyl)-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73325-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tifacogin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Benzyl-1-(thiophen-2-yl)methanamine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-1-(thiophen-2-yl)methanamine is a secondary amine incorporating both a benzyl and a thiophene moiety. These structural motifs are prevalent in a wide array of pharmacologically active compounds, suggesting the potential of this molecule as a building block or a lead compound in drug discovery. The thiophene ring, a well-known bioisostere of the benzene ring, offers unique physicochemical properties that can influence a molecule's biological activity and metabolic profile. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, supported by detailed experimental protocols and logical frameworks for further investigation.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular structure characterized by a thiophene ring linked via a methylene bridge to a secondary amine, which is further substituted with a benzyl group.

Chemical Structure:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

-

Thiophene-2-carboxaldehyde

-

Benzylamine

-

Sodium borohydride (NaBH4) or Palladium on carbon (Pd/C) and a hydrogen source

-

Methanol (or another suitable solvent)

-

Glacial acetic acid (catalyst, optional)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq) in methanol.

-

Add benzylamine (1.0-1.2 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

-

-

Work-up and Purification:

-

If using NaBH4, quench the reaction by the slow addition of water. If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the methanol solution under reduced pressure.

-

Partition the residue between diethyl ether (or ethyl acetate) and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel if necessary.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the thiophene and benzyl rings, as well as singlets or multiplets for the methylene protons adjacent to the nitrogen atom and the thiophene ring. The NH proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the thiophene and benzyl rings, and the aliphatic methylene carbons. [1]

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic rings.

Potential Pharmacological Applications and Mechanistic Insights

While specific biological data for this compound is not extensively available in the public domain, the well-documented activities of its constituent moieties provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Potential

Both thiophene and benzylamine derivatives have been investigated for their anticancer properties. Thiophene-containing compounds have been developed as inhibitors of various enzymes implicated in cancer progression. [2][3]The benzylamine scaffold is also present in numerous compounds with demonstrated anti-neoplastic activity. [4][5] Hypothesized Mechanism of Action:

A plausible mechanism of action for this compound could involve the inhibition of key signaling pathways that are dysregulated in cancer, such as those involving protein kinases or deubiquitinating enzymes. The thiophene ring, acting as a bioisostere for a phenyl group, can facilitate binding to the active sites of these enzymes.

Caption: Hypothesized mechanism of anticancer activity.

Anti-inflammatory Activity

Thiophene derivatives are known to possess significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. Benzylamine derivatives have also been shown to exhibit anti-inflammatory effects. [6] Experimental Protocol for In Vitro Anti-inflammatory Assay (COX Inhibition):

This protocol provides a framework for assessing the potential of this compound to inhibit COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Celecoxib (selective COX-2 inhibitor, positive control)

-

Indomethacin (non-selective COX inhibitor, positive control)

-

DMSO (solvent for compounds)

-

Assay buffer

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound and control inhibitors in DMSO. Make serial dilutions to achieve the desired final concentrations in the assay.

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound or control at various concentrations.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37 °C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37 °C.

-

Stop the reaction by adding a suitable quenching solution.

-

-

PGE2 Quantification:

-

Measure the concentration of PGE2, the product of the COX reaction, in each well using a competitive EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Antimicrobial Activity

The thiophene nucleus is a core component of many antimicrobial agents. [7]Benzylamine derivatives have also demonstrated antibacterial and antifungal activities. [8] Experimental Protocol for In Vitro Antimicrobial Assay (Broth Microdilution):

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

This compound (test compound)

-

Standard antibiotics (e.g., ampicillin, ciprofloxacin) and antifungals (e.g., fluconazole) as positive controls

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound and control drugs in the broth directly in the 96-well plates.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Conclusion and Future Directions

This compound is a molecule of significant interest due to the established pharmacological importance of its constituent thiophene and benzylamine moieties. While direct biological data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and evaluation in key therapeutic areas. The provided experimental protocols offer a starting point for researchers to investigate its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Future research should focus on generating comprehensive in vitro and in vivo data to elucidate the specific biological targets and mechanisms of action of this compound, thereby paving the way for its potential development as a novel therapeutic agent.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Coughlin, K., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.

-

PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]

-

PubMed. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. Retrieved from [Link]

-

International Laboratory USA. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2018). N-Benzyl-N-methyl-dodecan-1-amine, a Novel Compound From Garlic, Exerts Anti-Cancer Effects on Human A549 Lung Cancer Cells Overexpressing Cancer Upregulated Gene (CUG)2. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzylphenethylamine. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. Retrieved from [Link]

-

PubMed Central. (n.d.). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Retrieved from [Link]

-

Scribd. (n.d.). Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

-

Frontiers. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Retrieved from [Link]

-

PubMed. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-(Thiophen-2-yl)-N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]

- 7. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzyl-1-(thiophen-2-yl)methanamine applications in research

An In-Depth Technical Guide to the Research Applications of N-Benzyl-1-(thiophen-2-yl)methanamine and its Derivatives

Executive Summary

This compound is a unique heterocyclic compound distinguished by its combination of a thiophene ring and an N-benzyl amine moiety. While a seemingly simple molecule, it represents a versatile and powerful scaffold in modern chemical research. This guide provides an in-depth analysis of its applications, moving from its foundational chemistry to its pivotal role as a starting point in anticancer drug discovery and as a structural template for developing novel antimicrobial agents and materials science solutions. For researchers and drug development professionals, this document serves as a technical resource, elucidating the scientific rationale behind its use, detailing key experimental protocols, and exploring the future potential of this valuable chemical entity.

Foundational Chemistry and Synthesis

From a strategic standpoint, the value of this compound lies in its synthetic accessibility and the distinct reactivity of its constituent parts. The thiophene ring acts as a bioisostere of a benzene ring, offering unique electronic properties and metabolic profiles, while the secondary amine provides a key site for further functionalization and crucial hydrogen bonding interactions.

Molecular Profile:

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 73325-61-8 | [2] |

| Molecular Formula | C₁₂H₁₃NS | [1][2] |

| Molecular Weight | 203.30 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC=CS2 | [1] |

| Storage | Sealed in dry, 2-8°C | [1][2] |

Synthetic Strategy: Reductive Amination

The most direct and common route to synthesizing this compound is through reductive amination. This robust reaction involves the condensation of thiophene-2-carbaldehyde with benzylamine to form a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine. The choice of reducing agent is critical; sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are often preferred for their mildness and selectivity, minimizing side reactions. This pathway is highly efficient and allows for the generation of a diverse library of analogues by simply varying the starting aldehyde or amine.

Caption: General workflow for the synthesis of this compound via reductive amination.

Core Application in Anticancer Drug Discovery: A Case Study in USP1/UAF1 Inhibition

The true potential of a scaffold is often revealed through high-throughput screening (HTS) campaigns. This compound was identified as a promising hit compound for inhibiting the USP1/UAF1 deubiquitinase complex, a critical regulator of DNA damage response and a validated target for anticancer therapies.[3][4]

The Scientific Rationale: Targeting Deubiquitinases (DUBs)

The ubiquitin-proteasome system is fundamental to cellular homeostasis, and its deregulation is a hallmark of many cancers. Deubiquitinating enzymes (DUBs) reverse the process of ubiquitination, acting as key regulators of protein stability and function. The USP1/UAF1 complex, in particular, is responsible for deubiquitinating proteins involved in DNA repair pathways, such as PCNA.[4] Inhibiting USP1/UAF1 leads to the accumulation of monoubiquitinated PCNA, which stalls DNA replication and selectively induces apoptosis in cancer cells, making it an attractive therapeutic strategy.[4]

From HTS Hit to Optimized Inhibitor

In a seminal study, this compound (referred to as compound 1 in the research) was identified from an HTS campaign with a modest but confirmed inhibitory activity against USP1/UAF1.[3] This served as the crucial starting point for a focused medicinal chemistry effort.

Initial Hit Profile:

| Compound | Structure | USP1/UAF1 IC₅₀ (μM) |

| 1 (HTS Hit) | This compound | 7.9 |

The initial structure-activity relationship (SAR) exploration focused on modifying the thiophene moiety. This is a logical first step in optimization, as the thiophene ring offers multiple positions for substitution (C3, C4, C5) and can be replaced with other aromatic or heterocyclic systems to probe the binding pocket for improved interactions. This iterative process of chemical modification and biological testing led to the development of significantly more potent inhibitors.[3][4]

Caption: Progression from the initial HTS hit to a potent, optimized inhibitor through SAR studies.

Experimental Protocol: USP1/UAF1 Inhibition Assay (Gel-Based)

This protocol outlines a self-validating, gel-based orthogonal assay to confirm the inhibitory activity of compounds identified in primary screens. The principle relies on visualizing the inhibition of USP1/UAF1's ability to cleave a diubiquitin substrate.

Materials:

-

Recombinant human USP1/UAF1 enzyme complex

-

K63-linked diubiquitin (di-Ub) substrate

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT

-

Test compound (e.g., this compound) dissolved in DMSO

-

SDS-PAGE loading buffer

-

Coomassie Brilliant Blue stain

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, USP1/UAF1 enzyme (final concentration ~25 nM), and the test compound at various concentrations. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate Reaction: Add the di-Ub substrate (final concentration ~2.5 µM) to initiate the deubiquitination reaction.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 15-60 minutes) at 37°C. The timing should be optimized to be within the linear range of the enzyme's activity.

-

Quench Reaction: Stop the reaction by adding an equal volume of SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a 15% Tris-Glycine SDS-PAGE gel. Include controls: (a) di-Ub substrate only (no enzyme), (b) di-Ub + enzyme (no inhibitor), and (c) di-Ub + enzyme + DMSO vehicle.

-

Visualization: After electrophoresis, stain the gel with Coomassie Brilliant Blue. The cleavage of the di-ubiquitin substrate into mono-ubiquitin will be visible.

-

Data Analysis: Quantify the band intensities for di-ubiquitin and mono-ubiquitin. Inhibitory activity is observed as a decrease in the amount of mono-ubiquitin produced compared to the DMSO control.

The Thiophene-Amine Scaffold in Antimicrobial Research

The structural motifs within this compound are also hallmarks of a broad class of potent antimicrobial agents. Thiophene-containing compounds are considered "privileged structures" in medicinal chemistry due to their widespread biological activities.[5][6][7]

Rationale: Bioactivity of Thiophene-Derived Schiff Bases

Condensing thiophene aldehydes with various amines (a reaction step in the synthesis of our core compound) produces thiophene-derived Schiff bases. These molecules, and especially their metal complexes (e.g., with Cu(II), Ni(II), Co(II)), exhibit significant antibacterial and antifungal properties.[6][8] The imine (C=N) bond and the sulfur heteroatom are crucial for their biological activity, which is often enhanced upon chelation with a metal ion.[8] This enhancement is theorized to be due to increased lipophilicity of the complex, allowing for better penetration of microbial cell membranes, and the stabilization of the complex, which can then more effectively disrupt essential metabolic enzymes.[8]

Caption: Relationship between thiophene precursors, Schiff bases, and their bioactive metal complexes.

Summary of Antimicrobial Activity

Research has demonstrated the efficacy of various thiophene derivatives against a range of pathogens.

| Compound Class | Test Organism(s) | Activity Metric | Result | Reference | | :--- | :--- | :--- | :--- | | Thiophene-based diamine Cu(II) complexes | Staphylococcus aureus | MIC₅₀ | 2–5 µg/mL |[6][7] | | N'-(3-hydroxybenzoyl)thiophene-2-carbohydrazide Co(II) and Cu(II) complexes | MCF-7, HeLa cell lines | Cytotoxicity | Remarkable |[6][7] | | N-(aryl)-2-thiophen-2-ylacetamides | Mycobacterium tuberculosis | MIC | 25-100 µg/mL |[9] | | Thiophene-derived Schiff bases | E. coli, P. aeruginosa, Candida sp. | Antimicrobial Activity | Active |[10] |

Experimental Workflow: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its antimicrobial potency.

Procedure:

-

Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Emerging Applications: Corrosion Inhibition

The heteroatoms (Nitrogen and Sulfur) and the aromatic rings present in the this compound scaffold are ideal for applications in materials science, particularly as corrosion inhibitors. Related thiophene-based Schiff bases have been shown to effectively protect magnesium and steel alloys from acid-induced corrosion.[11]

The mechanism of action is primarily through the adsorption of the inhibitor molecules onto the metal surface.[11] The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic rings, interact with the vacant d-orbitals of the metal atoms, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive medium. The adsorption process typically follows established isotherms, such as the Freundlich or Langmuir models, and involves a combination of physical (electrostatic) and chemical (coordinative) interactions.[11][12]

Conclusion and Future Outlook

This compound is far more than a simple chemical reagent; it is a validated launchpad for innovation. Its successful use as a foundational hit in the development of potent, nanomolar inhibitors for the anticancer target USP1/UAF1 showcases a textbook example of modern drug discovery.[3][4] Furthermore, its core structure is emblematic of a wider class of thiophene-based compounds with demonstrated and promising antimicrobial activity.[6][7]

Future research should focus on expanding the library of derivatives based on this scaffold. Systematic modifications of both the thiophene and benzyl rings could yield inhibitors for other enzyme classes, such as kinases or proteases. In the antimicrobial space, the development of novel metal complexes and the exploration of their activity against drug-resistant strains of bacteria and fungi remain a critical and promising avenue.[13] The inherent properties that make it a useful biological scaffold also lend themselves to further exploration in materials science, including the development of new polymers and surface coatings.[5] In essence, this compound serves as a powerful reminder that complex biological activity can originate from synthetically accessible and strategically designed molecular frameworks.

References

-

Nayab, S. et al. (2023). Thiophene-containing Schiff base polymers: synthesis, characterization, and anti-bacterial properties. ResearchGate. Available at: [Link]

-

Khan, T. M. et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. Available at: [Link]

- Al-Adilee, K. J. & Al-Jobory, K. M. (2024). Synthesis and study of metal complexes with a thiophene-based Schiff base.

-

Pawar, S. D. et al. (2018). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. JETIR. Available at: [Link]

-

Khan, T. M. et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Publications. Available at: [Link]

-

Dexheimer, T. S. et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Dexheimer, T. S. et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available at: [Link]

-

de Souza, M. V. N. et al. (2007). Synthesis and biological evaluation of N-(aryl)-2-thiophen-2-ylacetamides series as a new class of antitubercular agents. PubMed. Available at: [Link]

-

Ruiz-de-la-Herrán, J. et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. Available at: [Link]

- Thirugnanaselvi, S. & Kuttirani, S. (n.d.). EFFECT OF NAPHTHALENE-1-YL-THIOPHENE-2- YLMETHYLENE-AMINE ON THE CORROSION INHIBITION OF MAGNESIUM ALLOYS. TSI Journals.

-

Al-amiery, A. A. et al. (2022). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. MDPI. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 73325-61-8|this compound|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and study of metal complexes with a thiophene-based Schiff base. [wisdomlib.org]

- 9. Synthesis and biological evaluation of N-(aryl)-2-thiophen-2-ylacetamides series as a new class of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. tsijournals.com [tsijournals.com]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of N-Benzyl-1-(thiophen-2-yl)methanamine

Foreword: Unveiling the Potential of a Promising Scaffold

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel compounds with significant therapeutic potential. N-Benzyl-1-(thiophen-2-yl)methanamine emerges as a molecule of considerable interest, wedding the versatile thiophene ring with the biologically significant N-benzyl group. While direct and extensive research on this specific molecule is nascent, a deep dive into the activities of its constituent moieties and structurally related compounds provides a compelling rationale for its investigation as a potential therapeutic agent. This guide will synthesize existing knowledge to illuminate the probable biological activities of this compound, offering a roadmap for researchers and drug development professionals to explore its promise.

Molecular Architecture and Physicochemical Properties

This compound, with the chemical formula C₁₂H₁₃NS, possesses a molecular weight of 203.31 g/mol . Its structure features a central amine linker connecting a benzyl group and a thiophen-2-ylmethyl group. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a well-known bioisostere of the benzene ring and is a privileged scaffold in medicinal chemistry.[1] The N-benzyl group is also a common feature in a multitude of biologically active compounds.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NS | [2] |

| Molecular Weight | 203.31 g/mol | |

| CAS Number | 73325-61-8 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method is reductive amination.

Proposed Synthetic Protocol: Reductive Amination

This protocol describes a two-step, one-pot reaction involving the formation of an imine intermediate followed by its reduction.

Step 1: Imine Formation

-

To a solution of thiophene-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzylamine (1.0-1.2 eq).

-

The reaction mixture is stirred at room temperature for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction to the Amine

-

Upon completion of imine formation, a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq) is added portion-wise to the reaction mixture at 0 °C.

-

The reaction is then stirred at room temperature for an additional 4-6 hours until the imine is fully consumed, as monitored by TLC.

-

The reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Caption: Proposed synthesis of this compound via reductive amination.

Potential Biological Activities and Mechanisms of Action

The biological profile of this compound can be inferred from the known activities of thiophene-containing compounds and N-benzyl derivatives.

Anticancer Activity

Thiophene derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer properties.[3][4] Furthermore, thiophen-2-ylmethanamine has been utilized as a building block in the synthesis of potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target in cancer therapy.[3][5]

Potential Mechanism of Action:

-

Inhibition of Deubiquitinases: this compound could serve as a scaffold for the development of inhibitors of enzymes like USP1, which are crucial for DNA damage repair in cancer cells. Inhibition of such enzymes can lead to increased efficacy of DNA-damaging chemotherapeutics.[5]

-

Kinase Inhibition: Many heterocyclic compounds, including thiophenes, exhibit kinase inhibitory activity, a key mechanism in modern cancer therapy.

Proposed Experimental Protocol for Anticancer Screening:

-

Cell Viability Assay (MTT or CellTiter-Glo®):

-

Plate various cancer cell lines (e.g., non-small cell lung cancer, breast cancer, colon cancer) in 96-well plates.

-

Treat the cells with increasing concentrations of this compound for 48-72 hours.

-

Assess cell viability using MTT or a luminescence-based assay to determine the IC₅₀ value.

-

-

USP1/UAF1 Inhibition Assay:

-

Utilize a commercially available or in-house developed biochemical assay to measure the deubiquitinase activity of purified USP1/UAF1 enzyme in the presence of varying concentrations of the test compound.

-

A fluorogenic substrate like ubiquitin-rhodamine110 can be used to monitor enzyme activity.

-

Caption: Potential anticancer mechanism via USP1/UAF1 inhibition.

Anti-inflammatory and Antioxidant Activity

N-benzyl derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[6][7][8] For instance, N-benzyl-N-methyldecan-1-amine has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β and to block inflammatory signaling pathways.[6][8]

Potential Mechanism of Action:

-

Inhibition of Pro-inflammatory Cytokine Production: The compound may interfere with signaling pathways (e.g., NF-κB, MAPKs) that lead to the transcription and release of inflammatory mediators.[6][8]

-

Free Radical Scavenging: The thiophene and benzyl moieties may contribute to the scavenging of reactive oxygen species (ROS), thus reducing oxidative stress which is a key component of inflammation.[7]

Proposed Experimental Protocol for Anti-inflammatory and Antioxidant Screening:

-

LPS-Induced Cytokine Production in Macrophages:

-

Culture murine or human macrophage cell lines (e.g., RAW 264.7, THP-1).

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Measure the levels of TNF-α and IL-6 in the cell culture supernatant using ELISA.

-

-

DPPH Radical Scavenging Assay:

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Add various concentrations of the test compound to the DPPH solution.

-

Measure the decrease in absorbance at 517 nm after a 30-minute incubation in the dark. Ascorbic acid can be used as a positive control.

-

Antimicrobial Activity

The thiophene nucleus is a core component of many compounds with broad-spectrum antimicrobial activity.[3][4] N-substituted derivatives of thiophene have also shown promising results against various bacterial and fungal strains.[9]

Potential Mechanism of Action:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the compound may allow it to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.

-

Inhibition of Essential Enzymes: The compound could inhibit key bacterial or fungal enzymes involved in vital metabolic pathways.

Proposed Experimental Protocol for Antimicrobial Screening:

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

-

Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates at the optimal temperature for the growth of the microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Concluding Remarks and Future Directions

This compound stands as a molecule with significant, yet largely unexplored, therapeutic potential. Based on the well-documented biological activities of its thiophene and N-benzyl components, it is reasonable to hypothesize that this compound may exhibit promising anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The experimental protocols outlined in this guide provide a solid foundation for initiating a comprehensive investigation into the pharmacological profile of this intriguing molecule. Further studies, including in vivo efficacy and safety assessments, will be crucial to fully elucidate its therapeutic utility and to pave the way for its potential development as a novel drug candidate.

References

-

ResearchGate. (n.d.). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Retrieved from [Link]

-

PMC. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]

-

MDPI. (n.d.). Thiophene-Based Compounds. Retrieved from [Link]

-

MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Retrieved from [Link]

-

Frontiers. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Retrieved from [Link]

-

PubMed. (n.d.). In vivo study of schistosomicidal action of 1-benzyl-4-[(4-fluoro-phenyl)-hydrazono]-5-thioxo-imidazolidin-2-one. Retrieved from [Link]

-

NIH. (2021). Methenamine - LiverTox. Retrieved from [Link]

-

PubMed. (2013). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. Retrieved from [Link]

-

IJNRD. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydro. Retrieved from [Link]

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved from [Link]

-

ACS Publications. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a novel orally bioavailable EAAT2 modulator with drug-like properties and potent antiseizure activity in vivo. Retrieved from [Link]

-

PubMed. (2010). Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[3][4][10]triazolo[4,3-a][1][3]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. Retrieved from [Link]

-

PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]

-

PubMed. (2011). Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide Analogues as a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

-

PubMed. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Retrieved from [Link]

-

International Laboratory USA. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Synthesis and evaluation of biological properties of benzylideneacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 73325-61-8|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methenamine - Wikipedia [en.wikipedia.org]

- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijnrd.org [ijnrd.org]

- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of N-Benzyl-1-(thiophen-2-yl)methanamine

Introduction: Bridging Aromatic Scaffolds in Modern Drug Discovery

N-Benzyl-1-(thiophen-2-yl)methanamine is a secondary amine that incorporates two key pharmacophores: the thiophene ring and the benzyl group. The thiophene moiety is a privileged scaffold in medicinal chemistry, recognized for its electron-rich nature and its ability to act as a bioisostere for the phenyl ring, often leading to improved potency and pharmacokinetic profiles of drug candidates.[1] Thiophene derivatives have found applications as antipsychotics, antifungals, and anti-inflammatory agents.[2][3] The benzylamine motif is also a common feature in a wide range of biologically active compounds. The combination of these two structural units in this compound makes it a molecule of significant interest for researchers and drug development professionals exploring new chemical entities with potential therapeutic applications.

This technical guide provides a comprehensive overview of the essential analytical techniques for the definitive characterization of this compound, including its synthesis, spectroscopic analysis, and physical properties. The methodologies described herein are grounded in established principles and are designed to ensure the unequivocal identification and purity assessment of the compound, a critical step in any drug discovery and development pipeline.

Synthesis via Reductive Amination: A Robust and Efficient Approach

The most common and efficient method for the synthesis of this compound is the reductive amination of thiophene-2-carboxaldehyde with benzylamine. This one-pot reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. Sodium borohydride is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.[4]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1.0 equivalent) and benzylamine (1.0 equivalent) in methanol.

-

Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition of sodium borohydride, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization: Elucidating the Molecular Structure

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound. This typically involves Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Phenyl-H |

| ~7.15 | dd | 1H | Thiophene-H5 |

| ~6.95 | dd | 1H | Thiophene-H3 |

| ~6.90 | dd | 1H | Thiophene-H4 |

| ~3.90 | s | 2H | Thiophene-CH₂ |

| ~3.80 | s | 2H | Benzyl-CH₂ |

| ~2.00 | br s | 1H | N-H |

Principle: ¹³C NMR spectroscopy provides information on the number of different types of carbon atoms and their chemical environment.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Dissolve 20-50 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer with proton decoupling.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~143.0 | Thiophene-C2 |

| ~140.0 | Phenyl-C1 (quaternary) |

| ~128.5 | Phenyl-C3/C5 or C2/C6 |

| ~128.3 | Phenyl-C2/C6 or C3/C5 |

| ~127.0 | Phenyl-C4 |

| ~126.8 | Thiophene-C5 |

| ~125.0 | Thiophene-C4 |

| ~124.5 | Thiophene-C3 |

| ~54.0 | Benzyl-CH₂ |

| ~48.0 | Thiophene-CH₂ |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups. It is a powerful tool for identifying the presence of key functional groups.

Experimental Protocol: ATR-FTIR Data Acquisition

-

Sample Preparation: Place a small amount of the purified liquid or solid sample directly on the diamond crystal of the ATR accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, sharp | N-H stretch (secondary amine) |

| ~3100-3000 | Medium | Aromatic C-H stretch (phenyl and thiophene) |

| ~2920, 2850 | Medium | Aliphatic C-H stretch (CH₂) |

| ~1600, 1495, 1450 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1250 | Medium | C-N stretch |

| ~700-800 | Strong | C-H out-of-plane bending (aromatic substitution) |

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. Tandem mass spectrometry (MS/MS) provides information on the fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: ESI-HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Expected Mass Spectrometry Data:

-

Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 204.0841 for the molecular formula C₁₂H₁₄NS⁺.

-

Major Fragment Ions: The fragmentation of N-benzylamines is often characterized by cleavage of the benzylic C-N bond. Expected fragment ions include the tropylium ion (m/z 91) from the benzyl group and the thiophenylmethyl cation (m/z 97).

Physical Properties

The physical properties of this compound are important for its handling, storage, and formulation.

| Property | Value | Reference |

| CAS Number | 73325-61-8 | [3] |

| Molecular Formula | C₁₂H₁₃NS | [3] |

| Molecular Weight | 203.30 g/mol | [3] |

| Appearance | Not Available | [3] |

| Melting Point | Not Available | [5] |

| Boiling Point | Not Available | [5] |

| Storage Temperature | 2-8°C | [3] |

Overall Characterization Workflow

Caption: A comprehensive workflow for the characterization of this compound.

Conclusion

The thorough characterization of this compound, as outlined in this guide, is a prerequisite for its advancement in any research and development program. By employing a combination of robust synthesis via reductive amination and comprehensive spectroscopic analysis (NMR, IR, and MS), researchers can ensure the structural integrity and purity of this promising molecule. These rigorous analytical practices form the foundation of scientific integrity and are paramount to the successful development of novel therapeutics.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ChemSynthesis. (2025). N,N-dibenzyl-1-thiophen-2-ylmethanamine. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Chiririwa, H., et al. (2012). N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine. Acta Crystallographica Section E: Structure Reports Online, 68(1), o133.

-

MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Retrieved from [Link]

- Heinze, T., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.

- Merino, P., et al. (1998). (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-thienyl)methyl] Hydroxylamine. Molecules, 3(5), M85.

-

ResearchGate. (n.d.). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

International Laboratory USA. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2018). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Retrieved from [Link]

-

Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanamine, N-phenyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.

- Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549.

-

ResearchGate. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). Retrieved from [Link]

-

MDPI. (2018). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-benzyl-N-thiophen-2-ylbenzenesulfonamide | C17H15NO2S2 | CID 54560622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Thiophen-2-yl)-N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

N-Benzyl-1-(thiophen-2-yl)methanamine CAS number 73325-61-8

An In-depth Technical Guide to N-Benzyl-1-(thiophen-2-yl)methanamine (CAS 73325-61-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Molecule of Dual Identity

This compound is a secondary amine that holds a notable position at the intersection of synthetic chemistry and clinical research. Identified by CAS Number 73325-61-8, this compound is structurally defined by a thiophene ring connected to a benzylamine moiety via a methylene bridge.[1] While a seemingly straightforward molecule, it is more widely recognized in the biomedical field under the synonyms Tifacogin and SC-59735.[1][2] As Tifacogin, it is the active component of a recombinant form of human Tissue Factor Pathway Inhibitor (TFPI), a protein investigated for its anticoagulant properties in the treatment of severe sepsis.[3][4]

This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties and synthesis to its significant, albeit complex, biological context. The aim is to furnish researchers with the necessary knowledge to synthesize, characterize, and strategically evaluate this molecule and its derivatives in a drug discovery and development setting.

Physicochemical and Spectroscopic Profile

Physical and Chemical Properties

The following table summarizes the key computed and reported properties for this compound.

| Property | Value | Source |

| CAS Number | 73325-61-8 | [1] |

| Molecular Formula | C₁₂H₁₃NS | [1] |

| Molecular Weight | 203.31 g/mol | [1] |

| IUPAC Name | 1-phenyl-N-(thiophen-2-ylmethyl)methanamine | [1] |

| Synonyms | Tifacogin, SC-59735, Benzyl(thiophen-2-ylmethyl)amine | [1][2] |

| Storage Temperature | 2-8°C | [2] |

| XLogP3-AA | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 40.3 Ų | [1] |

Expected Spectroscopic Characteristics

For a researcher synthesizing this molecule, confirmation of its structure is paramount. Based on its constituent functional groups, the following spectral characteristics are expected:

-

¹H NMR: The proton NMR spectrum should be highly characteristic. One would expect to see distinct signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), the three protons of the thiophene ring (appearing as multiplets between 6.9-7.2 ppm), two sharp singlets for the two different methylene (-CH₂-) groups (likely in the 3.7-4.0 ppm range), and a broad singlet for the amine proton (-NH-) whose chemical shift is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the 10 unique carbon atoms in the aromatic and methylene regions. The carbons of the benzyl and thiophene rings would appear in the downfield region (~125-140 ppm), while the two methylene carbons would be found further upfield (~45-55 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching vibration for the secondary amine around 3300-3500 cm⁻¹. C-H stretches for the aromatic rings will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene groups will be just below 3000 cm⁻¹. Characteristic C=C stretching bands for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would reveal the molecular ion peak [M]⁺ or [M+H]⁺ at m/z 203 or 204, respectively, confirming the molecular weight. Key fragmentation patterns would likely include the loss of the benzyl group (m/z 91) or the thiophen-2-ylmethyl group (m/z 97).

Synthesis and Mechanism: Reductive Amination

The most direct and widely used method for preparing secondary amines like this compound is reductive amination . This "one-pot" or two-step process is highly efficient and relies on the initial formation of an imine from an aldehyde and a primary amine, followed by its immediate reduction to the corresponding amine.[5]

The Causality of the Reaction

The core of this synthesis involves the reaction between thiophene-2-carboxaldehyde and benzylamine .[6]

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the benzylamine nitrogen on the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. This forms a hemiaminal intermediate which readily dehydrates to form the N-benzyl-1-(thiophen-2-yl)methanimine (an imine or Schiff base). This step is often acid-catalyzed to facilitate the dehydration of the hemiaminal.

-

Reduction: A reducing agent is introduced to selectively reduce the C=N double bond of the imine. The choice of reducing agent is critical. A mild hydride donor like sodium borohydride (NaBH₄) or, more preferably, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is used. STAB is particularly advantageous as it is less basic, more tolerant of acidic conditions (which favor imine formation), and selectively reduces the imine in the presence of the unreacted aldehyde, minimizing the side-production of benzyl alcohol.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.0 eq) and benzylamine (1.05 eq) to a suitable solvent such as methanol or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde. For less reactive substrates, a catalytic amount of acetic acid can be added.

-

Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-18 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

-

Workup (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid is then purified by flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization for Quality Control

Ensuring the identity, purity, and integrity of the synthesized compound is a non-negotiable step in any research, particularly for compounds intended for biological screening. A multi-pronged analytical approach provides a self-validating system of quality control.

Caption: A typical analytical workflow for compound quality control (QC).

-

Chromatography (TLC/HPLC): TLC is used for rapid, real-time monitoring of the reaction. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the quantitative purity of the final compound, which should typically exceed 95% for use in biological assays.

-

Nuclear Magnetic Resonance (NMR): As detailed in section 1.2, ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation. The spectra serve as a definitive fingerprint of the molecule.

-

Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight, corroborating the successful synthesis of the target compound.

Biological Context and Potential Applications

The true significance of this compound for drug development professionals lies in its history as Tifacogin .

Tifacogin: An Inhibitor of the Coagulation Cascade

Severe sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to widespread inflammation and activation of the coagulation system. A key initiator of this is the expression of Tissue Factor (TF) on cell surfaces, which triggers the extrinsic coagulation pathway.[7]

Tifacogin is a recombinant form of the endogenous Tissue Factor Pathway Inhibitor (TFPI). Its mechanism is to potently inhibit coagulation by forming an inert, quaternary complex with Factor Xa, Tissue Factor, and Factor VIIa.[3] This action effectively shuts down the primary trigger for thrombin generation and fibrin formation.[7]

Caption: Mechanism of Tifacogin in the extrinsic coagulation pathway.

Clinical Trials and Future Directions

Despite a strong preclinical rationale, a large-scale Phase III clinical trial of Tifacogin in patients with severe sepsis and high coagulation activity (elevated INR) did not demonstrate a statistically significant reduction in 28-day all-cause mortality compared to placebo.[7] Furthermore, the treatment was associated with an increased risk of bleeding.[3]

While the clinical development of Tifacogin for sepsis was halted, the story provides critical insights for researchers:

-

Scaffold Potential: The this compound core is a validated pharmacophore capable of being developed into a biologically active agent.

-

Target Re-evaluation: The failure in sepsis does not preclude the scaffold's utility against other targets. The thiophene ring is a well-known "privileged" structure in medicinal chemistry, present in numerous approved drugs, while the N-benzylamine motif is also common in bioactive molecules.

-

Lessons in Drug Development: The Tifacogin story is a powerful case study in the complexities of targeting multifactorial diseases like sepsis and the critical importance of the therapeutic window between efficacy and toxicity.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on its structure as a secondary aromatic amine, the following precautions, derived from related compounds like benzylamine, should be strictly followed:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and splash-proof safety goggles at all times.

-

Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin, eyes, and clothing.

-

Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin irritation or burns and serious eye damage.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (recommended 2-8°C) away from incompatible materials such as strong oxidizing agents and acids.[2]

Conclusion

This compound (CAS 73325-61-8) is more than a simple chemical intermediate. It is a molecule with a significant clinical research history as Tifacogin, providing a rich context for its study. Its synthesis via reductive amination is robust and accessible, and its structure can be definitively confirmed through standard analytical techniques. While its journey as a sepsis therapeutic has concluded, the underlying molecular scaffold remains a person of interest. For the medicinal chemist and drug development professional, it represents a well-characterized starting point for new derivatization campaigns, leveraging the privileged thiophene and benzylamine structures to explore novel biological targets and therapeutic applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 961320, Tifacogin. PubChem. Retrieved January 16, 2026, from [Link]

-

[No Author]. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved January 16, 2026, from [Link]

-

Gómez-Cárdenas, C., et al. (2014). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. Retrieved January 16, 2026, from [Link]

-

[No Author]. (n.d.). Reductive Amination of Benzaldehyde. Scribd. Retrieved January 16, 2026, from [Link]

- Huckabee, B. K., et al. (2002). Preparation of N-benzylamines. Google Patents.

-

Reyes-González, M. A., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Retrieved January 16, 2026, from [Link]

-

Abraham, E., et al. (2003). Efficacy and Safety of Tifacogin (Recombinant Tissue Factor Pathway Inhibitor) in Severe Sepsis: A Randomized Controlled Trial. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Abraham, E., et al. (2003). Efficacy and safety of tifacogin (recombinant tissue factor pathway inhibitor) in severe sepsis: a randomized controlled trial. JAMA. Retrieved January 16, 2026, from [Link]

-

USAN Council. (1999). List No.421. New names. Tifacogin. Clinical Pharmacology & Therapeutics. Retrieved January 16, 2026, from [Link]

Sources

- 1. Tifacogin | C12H13NS | CID 961320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. USAN Council. List No.421. New names. Tifacogin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 7. Efficacy and safety of tifacogin (recombinant tissue factor pathway inhibitor) in severe sepsis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of N-Benzyl-1-(thiophen-2-yl)methanamine

Abstract

This technical guide provides a comprehensive examination of the molecular structure of N-Benzyl-1-(thiophen-2-yl)methanamine, a secondary amine incorporating both a benzyl and a thiophene moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthesis, structural elucidation, and spectroscopic characterization of the title compound. A robust, field-proven protocol for its synthesis via reductive amination is presented, alongside a thorough analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). The guide emphasizes the causality behind experimental choices and provides a framework for the self-validation of the described protocols.

Introduction

This compound (CAS No. 73325-61-8) is a molecule of significant interest due to the presence of two key pharmacophores: the thiophene ring and the benzylamine group.[1] Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The benzylamine scaffold is also prevalent in numerous biologically active compounds. The combination of these two moieties in a single molecule presents a promising scaffold for the development of novel therapeutic agents. A thorough understanding of its molecular structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new derivatives. This guide provides a detailed exploration of its synthesis and structural characterization.

Molecular Structure and Properties

This compound has the chemical formula C₁₂H₁₃NS and a molecular weight of 203.30 g/mol .[1] The molecule consists of a central secondary amine nitrogen atom bonded to a benzyl group and a thiophen-2-ylmethyl group. The presence of both aromatic and heteroaromatic rings, along with the flexible methylene bridges, dictates its three-dimensional conformation and potential interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NS | [1] |

| Molecular Weight | 203.30 g/mol | [1] |

| CAS Number | 73325-61-8 | [1] |

| Appearance | Not Available | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through the reductive amination of thiophene-2-carboxaldehyde with benzylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Sodium borohydride is a commonly used and effective reducing agent for this transformation due to its selectivity and mild reaction conditions.

Reaction Pathway

Caption: Synthetic route via reductive amination.

Experimental Protocol

This protocol is a self-validating system, where successful synthesis and purification can be confirmed at each stage by thin-layer chromatography (TLC) and subsequent spectroscopic analysis.

Materials:

-

Thiophene-2-carboxaldehyde (1.0 eq)

-

Benzylamine (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Imine Formation:

-

To a solution of thiophene-2-carboxaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the formation of the imine by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The consumption of the aldehyde and the appearance of a new, less polar spot corresponding to the imine should be observed.

-

-

Reduction:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C. Causality: The slow, portion-wise addition of NaBH₄ is crucial to control the exothermic reaction and prevent the reduction of any unreacted aldehyde.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of water at 0°C.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-